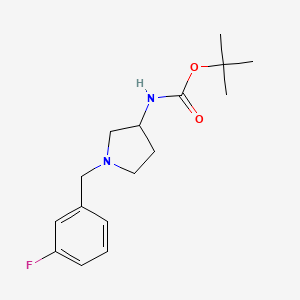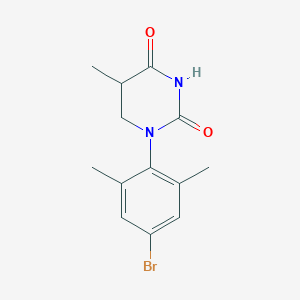![molecular formula C15H8I2O B14780132 3,7-diiodo-5H-dibenzo[a,d][7]annulen-5-one](/img/structure/B14780132.png)
3,7-diiodo-5H-dibenzo[a,d][7]annulen-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,7-Diiodo-5H-dibenzoa,dannulen-5-one is a chemical compound characterized by the presence of two iodine atoms attached to a dibenzoannulene core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-diiodo-5H-dibenzoa,dannulen-5-one typically involves the iodination of 5H-dibenzoa,dannulen-5-one. This can be achieved through electrophilic aromatic substitution reactions using iodine and an oxidizing agent such as iodic acid or hydrogen peroxide. The reaction is usually carried out in an organic solvent like acetic acid under reflux conditions to ensure complete iodination.
Industrial Production Methods
While specific industrial production methods for 3,7-diiodo-5H-dibenzoa,dannulen-5-one are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3,7-Diiodo-5H-dibenzoa,dannulen-5-one can undergo various chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives.
Coupling Reactions: The iodine atoms can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium iodide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents such as toluene or dimethylformamide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various halogenated or alkylated derivatives, while coupling reactions can produce biaryl compounds.
Applications De Recherche Scientifique
3,7-Diiodo-5H-dibenzoa,dannulen-5-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of advanced materials, such as organic semiconductors or light-emitting diodes.
Mécanisme D'action
The mechanism of action of 3,7-diiodo-5H-dibenzoa,dannulen-5-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,7-Dibromo-5H-dibenzoa,dannulen-5-one : Similar structure with bromine atoms instead of iodine.
- 3,7-Dichloro-5H-dibenzoa,dannulen-5-one : Chlorine atoms replace the iodine atoms.
- 3,7-Difluoro-5H-dibenzoa,dannulen-5-one : Fluorine atoms instead of iodine.
Uniqueness
3,7-Diiodo-5H-dibenzoa,dannulen-5-one is unique due to the presence of iodine atoms, which can significantly influence its reactivity and physical properties. Iodine atoms are larger and more polarizable than other halogens, which can affect the compound’s electronic structure and interactions with other molecules.
Propriétés
Formule moléculaire |
C15H8I2O |
|---|---|
Poids moléculaire |
458.03 g/mol |
Nom IUPAC |
5,14-diiodotricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,9,12,14-heptaen-2-one |
InChI |
InChI=1S/C15H8I2O/c16-11-5-3-9-1-2-10-4-6-12(17)8-14(10)15(18)13(9)7-11/h1-8H |
Clé InChI |
JMXBRKDIXMFHAH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C(C=C2)I)C(=O)C3=C1C=CC(=C3)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



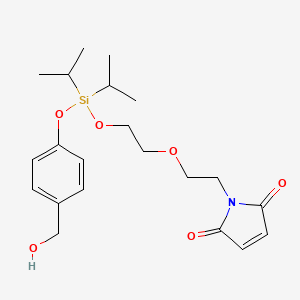
![2-amino-N-cyclopropyl-N-[(3-fluorophenyl)methyl]-3-methylbutanamide](/img/structure/B14780075.png)
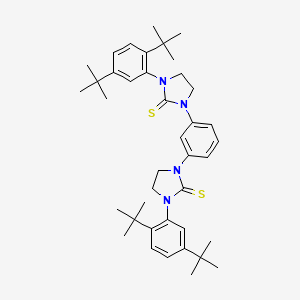


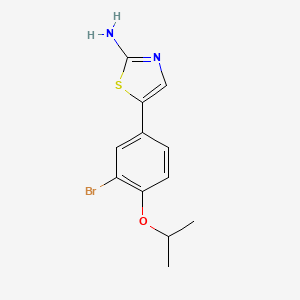
![1-[(5R)-5-ethynyl-5-(hydroxymethyl)-2H-furan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B14780104.png)
![(1S,3aS,3bR,7S,9aR,9bS,11aS)-1-hydroxy-9a,11a-dimethyl-1H,2H,3H,3aH,3bH,4H,6H,7H,8H,9H,9aH,9bH,10H,11H,11aH-cyclopenta[a]phenanthren-7-yl acetate](/img/structure/B14780111.png)

![2-amino-N-[(2-cyanophenyl)methyl]-N-ethylpropanamide](/img/structure/B14780122.png)
